Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
CAS No.: 351157-06-7
Cat. No.: VC21467264
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351157-06-7 |
|---|---|
| Molecular Formula | C14H13Cl2NO2S |
| Molecular Weight | 330.2g/mol |
| IUPAC Name | propan-2-yl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-9(6-20-13(12)17)8-3-4-10(15)11(16)5-8/h3-7H,17H2,1-2H3 |
| Standard InChI Key | OZGUZTBIKPOYQE-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |
| Canonical SMILES | CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |
Introduction
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. It is characterized by the presence of an isopropyl ester group, an amino group, and a dichlorophenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. These steps may include:
-
Preparation of the Thiophene Ring: This involves forming the basic thiophene structure.
-
Introduction of the Amino and Dichlorophenyl Groups: This step is crucial for adding the functional groups that contribute to the compound's unique properties.
-
Esterification: The final step involves converting the carboxylic acid group into an isopropyl ester.
Anti-inflammatory Effects:
The compound has potential anti-inflammatory properties, as it may modulate inflammatory responses by interacting with specific molecular targets.
Cytotoxicity Studies:
While specific data on this compound's cytotoxicity is limited, related thiophene derivatives have shown anticancer activity, suggesting potential applications in cancer research.
Industrial Applications
This compound can serve as an intermediate in the synthesis of agrochemicals and other industrial products. Its unique chemical properties make it suitable for developing materials with specific functionalities.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume